

Molecular weight and formula of Naphthalene-1,4-diboronic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Naphthalene-1,4-diboronic acid

Cat. No.: B150188

[Get Quote](#)

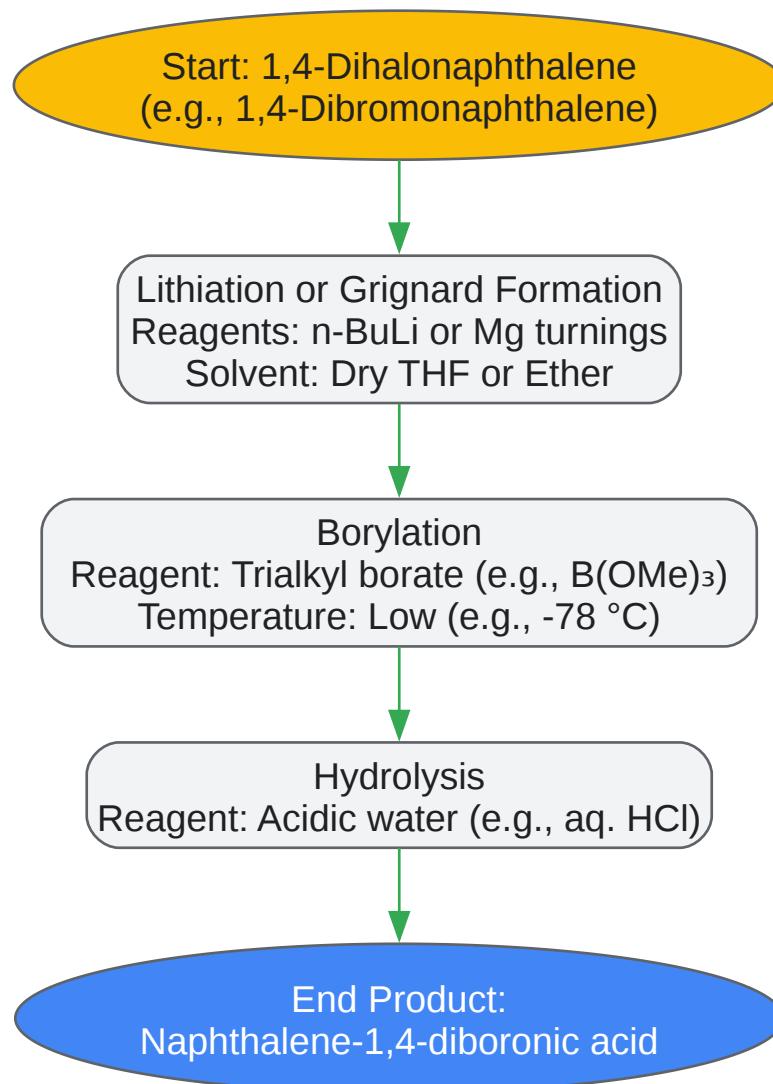
Naphthalene-1,4-diboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1,4-diboronic acid is a bifunctional organoboron compound that is increasingly recognized for its utility in organic synthesis and potential applications in materials science and drug discovery. Its rigid naphthalene core, coupled with two reactive boronic acid moieties, makes it a valuable building block for the construction of complex molecular architectures. This document provides a concise technical guide to its chemical properties, synthesis, and applications.

Core Chemical Properties

The fundamental properties of **Naphthalene-1,4-diboronic acid** are summarized below. This data is essential for its use in quantitative experimental design and computational modeling.


Property	Value	Reference
Chemical Formula	$C_{10}H_{10}B_2O_4$	[1] [2] [3] [4] [5]
Molecular Weight	215.81 g/mol	[2] [3] [4] [6]
Monoisotopic Mass	216.0765191 Da	[1] [6]
CAS Number	22871-75-6	[1] [2] [3] [4]
Appearance	White solid	[4]
Topological Polar Surface Area	80.9 \AA^2	[1] [6]
Hydrogen Bond Donor Count	4	[1] [6]
Hydrogen Bond Acceptor Count	4	[1] [6]
Rotatable Bond Count	2	[6]

Synthesis Protocols

The synthesis of naphthalene boronic and diboronic acids can be achieved through several established methods. The choice of method often depends on the starting materials and desired scale.

General Experimental Workflow for Boronic Acid Synthesis

Below is a generalized workflow for the synthesis of aryl boronic acids, which can be adapted for **Naphthalene-1,4-diboronic acid**, typically starting from a di-halogenated naphthalene precursor.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Naphthalene-1,4-diboronic acid**.

Detailed Experimental Protocol: Grignard Method

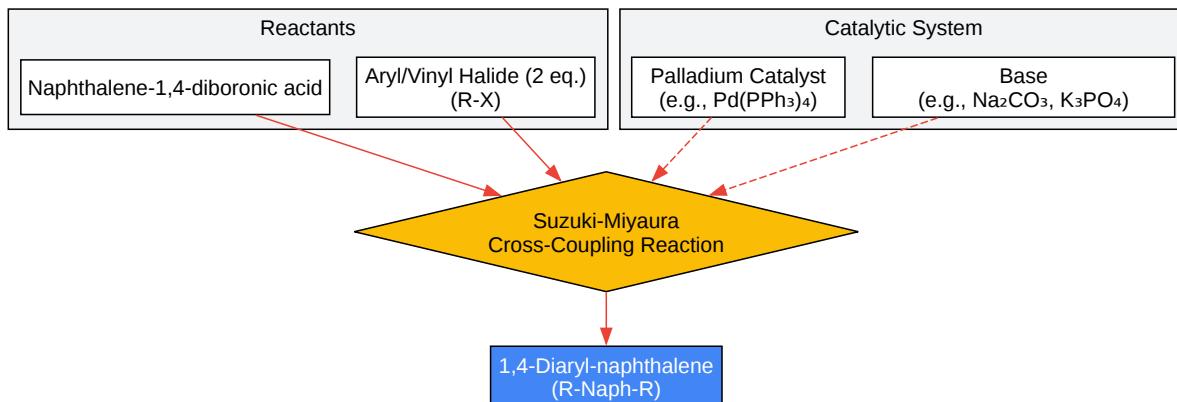
A common method for preparing naphthalene boronic acids involves the use of a Grignard reagent.^[7]

- Preparation of Grignard Reagent: The appropriate bromonaphthalene starting material (in this case, 1,4-dibromonaphthalene) is slowly added to magnesium turnings in sodium-dried ether. The reaction can be initiated with a small crystal of iodine.^[7]

- **Borylation:** The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or tri-isobutyl borate, at low temperatures.
- **Hydrolysis and Workup:** The resulting mixture is hydrolyzed, typically with an acidic solution. The ether layer is separated, and the aqueous layer is extracted with ether.^[7]
- **Purification:** The combined organic fractions are concentrated, and the residue is made alkaline to remove alcohol byproducts. The solution is then acidified and cooled to crystallize the desired diboronic acid, which is collected by filtration.^[7] Recrystallization from a suitable solvent like distilled water may be performed for further purification.^[7]

Applications in Research and Development

Boronic acids are exceptionally versatile reagents in modern organic synthesis, largely due to their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.^[8] **Naphthalene-1,4-diboronic acid**, with its two reactive sites, serves as a valuable cross-linking agent or a monomer for the synthesis of advanced materials and complex organic molecules.


Role in Drug Discovery and Materials Science

The naphthalene scaffold itself is a key structural component in many therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[9] Boron-containing heterocyclic compounds have also emerged as important pharmacophores in drug discovery.^[10]

Naphthalene-1,4-diboronic acid is used as a reagent in the synthesis of complex organic molecules, including the oxidized metabolites of certain carcinogens for research purposes.^[11] Its bifunctional nature allows for the construction of polymers and macrocycles. For instance, it can be used in self-assembly processes with diols, like 1,8-naphthalenediol, to form stable boronic esters which can act as building blocks for supramolecular structures.^[12]

Logical Flow of Application in Suzuki Coupling

The primary application of **Naphthalene-1,4-diboronic acid** in synthesis is as a dinucleophile in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of two new carbon-carbon bonds, connecting the naphthalene core to other molecular fragments.

[Click to download full resolution via product page](#)

Caption: Logical flow of a Suzuki coupling using **Naphthalene-1,4-diboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthalene-1,4-diboronic acid | C₁₀H₁₀B₂O₄ | CID 10488882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Naphthalene-1,4-diboronic Acid (~90%) | LGC Standards [lgcstandards.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]

- 7. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]
- 8. nbino.com [nbino.com]
- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, properties and applications of novel boranol-containing naphthalene analogs - American Chemical Society [acs.digitellinc.com]
- 11. NAPHTHALENE-1,4-DIBORONIC ACID | 22871-75-6 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Molecular weight and formula of Naphthalene-1,4-diboronic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150188#molecular-weight-and-formula-of-naphthalene-1-4-diboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com